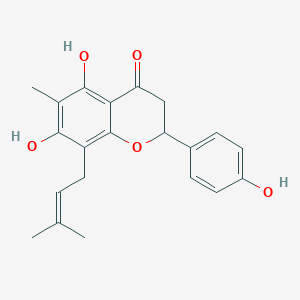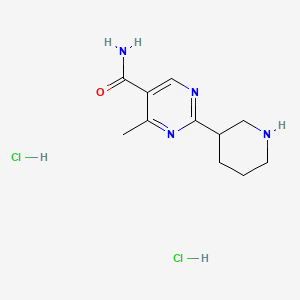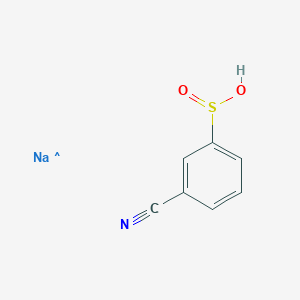
rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans: is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a methoxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.
Addition of the Methoxyethyl Side Chain: This step might involve alkylation reactions to attach the methoxyethyl group to the pyrrolidine ring.
Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl side chain or the imidazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Enzyme Inhibition: The imidazole group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with nitrogen-containing heterocycles.
Receptor Binding: The compound might interact with biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action for rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signaling pathways.
Ion Channel Interaction: Modulating the activity of ion channels, affecting cellular ion balance.
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: A similar compound lacking the racemic mixture.
2-(1-Methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: A compound without the methoxyethyl side chain.
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid: A compound without the imidazole group.
Uniqueness
The unique combination of the methoxyethyl side chain, imidazole group, and pyrrolidine ring in rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans provides distinct chemical and biological properties that differentiate it from similar compounds. These features may enhance its potential in various applications, particularly in medicinal chemistry and organic synthesis.
特性
分子式 |
C12H17N3O4 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-14-4-3-13-11(14)10-8(12(17)18)7-9(16)15(10)5-6-19-2/h3-4,8,10H,5-7H2,1-2H3,(H,17,18) |
InChIキー |
WUQDEVNSHXBXDF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2C(CC(=O)N2CCOC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)
![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)







